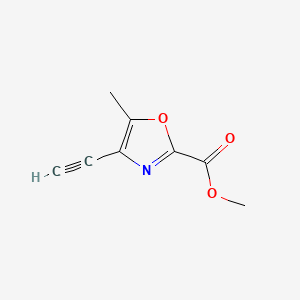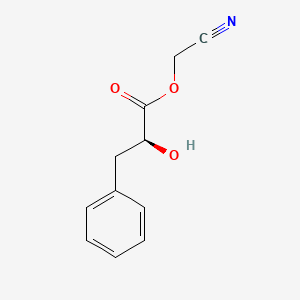![molecular formula C10H14FNO4S2 B6609930 tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate CAS No. 2387031-39-0](/img/structure/B6609930.png)
tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate, or TBFSMC, is an organosulfur compound with a wide range of chemical and biological applications. It is a colorless, odorless, and non-toxic chemical that is commonly used in laboratory settings for various research and development purposes. TBFSMC is composed of a tert-butyl group, an N-atom, and a fluorosulfonylthiophen-2-ylmethyl group. The compound has been studied extensively for its unique properties and has been found to have multiple uses in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
TBFSMC has a variety of scientific research applications, including the synthesis of organic compounds, the study of chemical reactions, and the development of new pharmaceutical drugs. It has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, amino acids, and peptides. It has also been used in the study of chemical reactions, such as the formation of carbon-carbon bonds. Finally, TBFSMC has been used in the development of new pharmaceutical drugs, such as anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs.
Wirkmechanismus
The mechanism of action of TBFSMC is complex and not fully understood. However, it is known that the compound acts as a catalyst in certain chemical reactions. It is believed that TBFSMC acts as a Lewis acid, which is a type of molecule that can accept electron pairs from other molecules. This allows the compound to facilitate the formation of new chemical bonds between reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBFSMC are not well understood. However, it is known that the compound has some biological activity, as it has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties and to reduce the production of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TBFSMC in laboratory experiments include its low toxicity, its low cost, and its ability to act as a catalyst in certain chemical reactions. The limitations of using TBFSMC in laboratory experiments include its instability in the presence of oxygen and its limited solubility in water.
Zukünftige Richtungen
Due to its unique properties, TBFSMC has a wide range of potential applications in the fields of chemistry, biology, and medicine. Some potential future directions for the compound include its use in the development of new pharmaceutical drugs, its use as a catalyst in organic synthesis, and its use in the study of biochemical processes. Additionally, TBFSMC has potential applications in the fields of nanotechnology and materials science, as it could be used to create new materials with unique properties. Finally, TBFSMC could be used in the development of new diagnostic tests, such as for the detection of cancer or other diseases.
Synthesemethoden
TBFSMC can be synthesized using several different methods. The most common and widely used method is the reaction of tert-butyl alcohol with fluorosulfonylthiophen-2-ylmethyl chloride. This reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, in order to prevent oxidation of the reactants. The reaction is typically conducted at room temperature, but can be accelerated by heating the reactants. The reaction is typically complete within a few hours, and yields a product with a purity of greater than 95%.
Eigenschaften
IUPAC Name |
tert-butyl N-[(5-fluorosulfonylthiophen-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO4S2/c1-10(2,3)16-9(13)12-6-7-4-5-8(17-7)18(11,14)15/h4-5H,6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQQOUFKFXQMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(S1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)


![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)
![rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B6609875.png)
![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)

![tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6609901.png)


![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride](/img/structure/B6609919.png)
![1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride](/img/structure/B6609948.png)
